Tylosin - 1401-69-0

Tylosin

Catalog Number: EVT-253269
CAS Number: 1401-69-0
Molecular Formula: C46H77NO17
Molecular Weight: 916.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tylosin A is a naturally occurring macrolide antibiotic . It is produced by the bacterium Streptomyces fradiae. As a macrolide, it is characterized by a large lactone ring structure. While Tylosin A has been traditionally used in veterinary medicine and as a growth promoter in animal production , this analysis will focus on its relevance in scientific research outside of direct medical applications.

Future Directions
  • Microbiome Manipulation: Continued research into the impact of Tylosin A on the gut microbiome holds potential for developing strategies to modulate microbial communities for enhanced animal health and productivity . This could involve identifying specific microbial species that contribute to beneficial outcomes in response to Tylosin A exposure.
  • Combating Antibiotic Resistance: Research focusing on the molecular mechanisms underlying Tylosin A resistance, particularly the role of rRNA methylation in conferring resistance , is crucial for developing new strategies to overcome this growing global challenge [, ]. Efforts to identify and characterize novel acyl derivatives of Tylosin A through microbial transformation processes may lead to the discovery of compounds with enhanced activity against resistant bacterial strains .
  • Environmental Remediation: Exploring the feasibility of utilizing Tylosin A-degrading bacteria in bioremediation strategies could offer a sustainable approach for mitigating antibiotic contamination in environmental settings .
  • Novel Applications: Investigating the potential of Tylosin A as an immunomodulator in various animal models and exploring its possible applications in immunotherapies and vaccine development remain exciting avenues for future research .
Source and Classification

Tylosin is naturally synthesized by the fermentation of Streptomyces fradiae, which belongs to the actinobacteria phylum. This class of antibiotics is characterized by a large lactone ring structure, which is a hallmark of macrolide antibiotics. Tylosin's classification as a macrolide stems from its structural features, including a 16-membered lactone ring and several sugar moieties attached to it, which are crucial for its biological activity and solubility.

Synthesis Analysis

The synthesis of tylosin can occur through both natural fermentation processes and total synthesis in the laboratory. The natural biosynthesis involves complex metabolic pathways within Streptomyces fradiae. In laboratory settings, various synthetic methods have been developed:

  1. Natural Fermentation:
    • The production process typically involves cultivating Streptomyces fradiae in specific media that enhance tylosin yields. The addition of certain stimulants, such as degradation products from dihydrotylosin, can significantly increase the production rate, with optimal concentrations ranging from 100 to 200 micrograms per milliliter .
  2. Total Synthesis:
    • Total synthesis has been achieved through regio- and stereoselective methods that introduce the amino disaccharide moiety and D-mycinose onto precursor compounds. This approach allows for the modification of tylosin to create derivatives with altered pharmacological properties .
  3. Biosynthetic Pathway:
    • The biosynthetic pathway involves several key enzymes that catalyze the conversion of tylactone to tylosin through a series of reactions, including methylmalonyl-coenzyme A carboxyltransferase and propionyl-coenzyme A carboxylase, which are critical in the early stages of tylosin biosynthesis .
Molecular Structure Analysis

Tylosin's molecular structure is characterized by:

  • Lactone Ring: A 16-membered lactone ring that forms the core structure.
  • Sugar Moieties: Two sugar components, D-mycinose and an amino disaccharide, are attached to the lactone ring.
  • Functional Groups: Various hydroxyl groups and an amine group contribute to its solubility and biological activity.

The molecular formula for tylosin is C_46H_77NO_17, with a molar mass of approximately 915.11 g/mol. Its structural complexity allows it to interact effectively with bacterial ribosomes, inhibiting protein synthesis.

Chemical Reactions Analysis

Tylosin participates in various chemical reactions relevant to its biosynthesis and modification:

  1. Biosynthetic Reactions:
    • The conversion of tylactone to tylosin involves multiple enzymatic steps where specific enzymes facilitate the addition and modification of functional groups.
  2. Degradation Reactions:
    • Tylosin can undergo hydrolysis under acidic conditions, leading to the formation of degradation products that can also stimulate further production during fermentation processes .
  3. Modification Reactions:
    • Laboratory modifications often involve altering functional groups on the sugar moieties or lactone ring to enhance antibacterial efficacy or reduce toxicity.
Mechanism of Action

Tylosin exerts its antibacterial effects primarily through:

  • Inhibition of Protein Synthesis: Tylosin binds to the 50S subunit of bacterial ribosomes, obstructing peptide bond formation during protein synthesis. This action effectively halts bacterial growth and reproduction.
  • Targeting Specific Bacteria: Its mechanism is particularly effective against Gram-positive bacteria due to their cell wall structure, which allows for better penetration and binding of tylosin .

The specificity of tylosin's action can be attributed to its unique molecular structure, which allows it to interact selectively with bacterial ribosomal RNA.

Physical and Chemical Properties Analysis

Tylosin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like methanol but less soluble in non-polar solvents.
  • Stability: Tylosin is relatively stable under neutral pH but can degrade under extreme acidic or basic conditions.
  • Melting Point: The melting point ranges around 150-160 °C when analyzed under standard conditions.
  • pKa Values: The compound has multiple pKa values reflecting its acidic functional groups, influencing its behavior in different pH environments.

These properties are essential for understanding its formulation in pharmaceutical applications.

Applications

Tylosin's applications extend across various fields:

  1. Veterinary Medicine:
    • Primarily used as an antibiotic in livestock to treat infections and promote growth in poultry, swine, and cattle.
  2. Research Applications:
    • Tylosin serves as a model compound for studying antibiotic resistance mechanisms in bacteria.
  3. Pharmaceutical Development:
    • Ongoing research aims to develop new derivatives of tylosin with enhanced efficacy against resistant bacterial strains .
  4. Agricultural Use:
    • Its role as a growth promoter has implications for improving feed efficiency in livestock production.
Biosynthesis and Molecular Characterization of Tylosin

Genetic Clusters and Enzymatic Pathways in Tylosin Production

The tylosin biosynthetic gene cluster (tyl) represents approximately 1% of the S. fradiae genome, spanning over 80 kb and containing at least 43 open reading frames (ORFs) that collectively orchestrate tylosin assembly, modification, and resistance [3] [5]. This genetic locus exhibits a modular organization where specific gene sets encode enzymatic machinery for discrete biosynthetic steps. The left edge region of the cluster (approximately 12.9 kb) alone contains 11 ORFs, 10 of which directly participate in biosynthesis [1]. Key functional categories within the cluster include:

  • Structural genes: Directly involved in building the tylosin aglycone (tylactone) and attaching sugar moieties. These include polyketide synthase genes (tylGI-GV), glycosyltransferases (tylM, tylN), and genes for deoxysugar biosynthesis (tylB, tylC, tylQ) [3] [5].
  • Resistance determinants: Multiple genes (tlrA, tlrB, tlrC, tlrD) confer self-resistance by protecting the ribosome or through efflux mechanisms, allowing the producer strain to survive its own antibiotic [3] [5].
  • Regulatory genes: Pathway-specific regulators (tylP, tylQ, tylS) and pleiotropic regulators coordinate cluster expression, often involving γ-butyrolactone signaling molecules [5].

The enzymatic pathway initiates with the assembly of the polyketide backbone tylactone, which undergoes extensive post-assembly modifications. Key tailoring steps include hydroxylation at C-20 by cytochrome P450 monooxygenase TylH (encoded by tylH1 and tylH2 genes), requiring ferredoxin support for electron transfer [1]. Glycosylation represents a critical complexity-introducing step: TylM transfers mycinose to the C-23 hydroxyl, TylN attaches mycarose at C-5, and TylB adds desosamine at C-5 [1] [3]. Methylation reactions further diversify the structure, with TylE methylating the mycarose moiety and TylF modifying mycinose [1]. The pathway demonstrates intricate substrate channeling, where intermediates from early steps activate subsequent modification enzymes.

Table 2: Key Genes and Enzymes in the Tylosin Biosynthetic Cluster

GeneProteinFunctionCatalytic Role in Pathway
tylGI-GVPolyketide SynthasesTylactone backbone assemblyMultimodular PKS assembly line
tylMGlycosyltransferaseMycinose attachmentTransfers mycinose to C-23 OH
tylNGlycosyltransferaseMycarose attachmentAttaches mycarose to C-5 position
tylBGlycosyltransferaseDesosamine attachmentAdds desosamine to C-5
tylH1Cytochrome P450C-20 hydroxylationCatalyzes hydroxylation with TylH2
tylH2FerredoxinElectron transferSupports TylH1 activity
tylEMethyltransferaseMycarose methylationMethylates mycarose moiety
tylFMethyltransferaseMycinose methylationModifies mycinose sugar
tlrBRibosomal methylaseSelf-resistanceProtects producer ribosome
tylPAcyl-CoA oxidasePrecursor synthesisInvolved in deoxysugar precursor formation
tylQRegulatory factor receptorPathway regulationγ-butyrolactone signaling

Role of Polyketide Synthases in Tylosin Assembly

The tylactone macrolactone backbone is constructed by a type I modular polyketide synthase (PKS) system operating with assembly-line precision. This megasynthase complex comprises five large multifunctional proteins (TylGI through TylGV) organized into 12 extension modules, each responsible for a specific chain elongation and modification cycle [3] [5]. The PKS system demonstrates strict colinearity, where the sequence of modules directly corresponds to the sequence of biochemical operations performed on the growing polyketide chain.

Each PKS module minimally contains core domains essential for chain extension:

  • Ketosynthase (KS): Catalyzes decarboxylative Claisen condensation between the growing chain and extender unit
  • Acyltransferase (AT): Selects malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA extender units
  • Acyl Carrier Protein (ACP): Carries the growing chain via a phosphopantetheine arm [4] [7]

Additionally, reductive domains may be present in specific modules:

  • Ketoreductase (KR): Reduces β-keto groups to hydroxyls
  • Dehydratase (DH): Eliminates water to form enoyl intermediates
  • Enoylreductase (ER): Saturates enoyl groups to alkyl chains [4] [7]

The loading module initiates biosynthesis by incorporating propionyl-CoA as the starter unit. Subsequent modules then sequentially extend the chain using methylmalonyl-CoA as the primary extender unit, with ethylmalonyl-CoA incorporation at specific positions contributing to the characteristic ethyl side chain at C-20 [5] [7]. The fidelity of this process is enhanced by an editing thioesterase that hydrolyzes misprimed intermediates, ensuring optimal PKS performance [5].

Recent structural biology insights reveal that intermodular communication relies on specific docking domains at the C- and N-termini of adjacent PKS proteins. These domains facilitate precise protein-protein interactions essential for substrate channeling between modules [6] [7]. Engineering studies demonstrate that splitting large PKS genes into single-module subunits with engineered docking domains can significantly (up to 13-fold) improve biosynthetic efficiency by rescuing translation of truncated mRNAs into functional PKS subunits [6]. This approach has been successfully applied to heterologous expression in Streptomyces venezuelae, where the entire tylosin PKS was reconstituted using compatible low-copy plasmids, yielding functional tylactone production (0.5 mg/L) within a shortened 4-day culture period [2].

Table 3: Modular Organization of Tylosin Polyketide Synthase

PKS ProteinNumber of ModulesKey Domain CompositionSpecific Functions in Tylactone Assembly
TylGI (Loading)1 (Loading)AT-ACPIncorporates propionyl-CoA starter unit
TylGI (Ext)1 (Ext1)KS-AT-DH-ER-KR-ACPFirst extension with methylmalonyl-CoA
TylGII3 (Ext2-4)KS-AT-DH-ER-KR-ACP (Ext2)Modules 2-4: Sequential chain extension
KS-AT-KR-ACP (Ext3)
KS-AT-ER-KR-ACP (Ext4)
TylGIII3 (Ext5-7)KS-AT-DH-ER-KR-ACP (Ext5)Modules 5-7: Introduce key side chains
KS-AT-KR-ACP (Ext6)
KS-AT-DH-ER-KR-ACP (Ext7)
TylGIV3 (Ext8-10)KS-AT-KR-ACP (Ext8)Modules 8-10: Build central macrolide ring
KS-AT-DH-ER-KR-ACP (Ext9)
KS-AT-KR-ACP (Ext10)
TylGV2 (Ext11-12)KS-AT-ACP (Ext11)Final extension modules and cyclization
KS-AT-TE (Ext12)Thioesterase-mediated cyclization

Post-Biosynthetic Modifications and Structural Variants

Following assembly of the tylactone macrocycle, a sophisticated series of tailoring reactions transform this inactive precursor into biologically active tylosin. These modifications occur in a defined sequence, creating intermediates that regulate subsequent enzymatic steps through feedback mechanisms. The hydroxylation at C-20 represents one of the earliest and most critical modifications, catalyzed by the TylH cytochrome P450 system (composed of TylH1 and TylH2), which requires molecular oxygen and electron transfer via ferredoxin [1]. This oxygenation activates the molecule for subsequent glycosylation steps.

Glycosylation proceeds in a specific order:

  • Desosamine attachment: TylB transfers d-desosamine to the C-5 hydroxyl of tylactone
  • Mycarose addition: TylN attaches L-mycarose to the C-14 hydroxyl position
  • Mycinose transfer: TylM adds L-mycinose to the C-23 hydroxyl group [1] [3]

The biosynthesis of these deoxysugars involves specialized pathways:

  • Mycinose synthesis: Requires enzymes encoded by tylD (ketoreductase), tylJ (epimerase), and tylN (glycosyltransferase), which collaboratively produce 6-deoxy-D-allose as the unmethylated precursor [1]
  • Mycarose pathway: Involves tylC and tylK genes for deoxygenation and epimerization
  • Desosamine formation: Requires tylA and tylQ for deamination and transamination reactions

Methylation completes the sugar decorations: TylE methylates the mycarose moiety at the C-3 position, while TylF methylates mycinose at C-23 [1]. These modifications enhance molecular recognition by bacterial ribosomes. The pathway generates several structural variants through differential modification:

  • Desmycosin (tylosin B): Lacks the mycinose sugar
  • Macrocin (tylosin A precursor): Contains all three sugars but lacks the final mycinose methylation
  • Relomycin: Contains rhamnose instead of mycarose [1] [9]

Metabolic engineering has expanded structural diversity by exploiting substrate promiscuity of tailoring enzymes. Heterologous expression in Streptomyces venezuelae demonstrated that glycosyltransferases exhibit relaxed specificity, producing hybrid glycosylated tylactone derivatives when provided with alternative sugar donors [2]. Synthetic biology approaches enable further diversification through pathway refactoring, precursor-directed biosynthesis, and combinatorial gene manipulation, generating novel tylosin analogs with potentially improved pharmacological properties [8].

Table 4: Natural and Biosynthetically Engineered Tylosin Variants

VariantStructural FeaturesBiosynthetic OriginBioactivity Profile
Tylosin AFull glycosylation: desosamine (C5), mycarose (C14), mycinose (C23)Final mature productBroad-spectrum activity against Gram-positive bacteria and mycoplasmas
Desmycosin (Tylosin B)Lacks mycinose sugarInactivation of tylM or incomplete glycosylationRetains antibacterial activity; intermediate in pathway
MacrocinContains 3'-O-demethylmycinoseDeficiency in tylF methyltransferase activityImmediate precursor to tylosin A
RelomycinContains rhamnose instead of mycaroseAlternative glycosylationSimilar spectrum to tylosin but different pharmacokinetics
3-O-α-D-Desosaminyl-5-O-β-D-mycaminosyltylonolideHybrid disaccharide variantHeterologous expression with promiscuous glycosyltransferasesAltered antibacterial spectrum
20-DeoxytylosinLacks C-20 hydroxylInactivation of tylH P450 systemReduced activity; useful intermediate for semisynthesis

The complex biosynthetic pathway of tylosin exemplifies nature's capacity for generating molecular diversity through coordinated enzymatic systems. Understanding these molecular mechanisms enables strategic engineering of novel derivatives with enhanced therapeutic properties. Future advances will likely leverage the expanding toolkit of synthetic biology to optimize and diversify tylosin biosynthesis, meeting evolving challenges in veterinary and human medicine.

Properties

CAS Number

1401-69-0

Product Name

Tylosin

IUPAC Name

2-[(4R,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(3R,5S)-5-[(2S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Molecular Formula

C46H77NO17

Molecular Weight

916.1 g/mol

InChI

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27?,28+,29-,30-,32-,33-,35+,36?,37-,38-,39-,40-,41?,42+,43+,44?,45-,46?/m1/s1

InChI Key

WBPYTXDJUQJLPQ-ZAXAODHASA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Solubility

In water, 5 mg/mL at 25 °C
Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether.

Synonyms

Fradizine
Hydrochloride, Tylosin
Tartrate, Tylosin
Tylan
Tylosin
Tylosin Hydrochloride
Tylosin Tartrate
Tylosin Tartrate (Salt)
Tylosine

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)OC2[C@@H](C([C@@H](C(O2)C)O[C@H]3CC([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@H](C([C@@H]([C@H](O4)C)O)OC)OC

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